molecular formula C8H13N5O2 B13811559 2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one

2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one

Cat. No.: B13811559
M. Wt: 211.22 g/mol
InChI Key: QKOOVICOCLIIKH-UHFFFAOYSA-N
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Description

2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one is a polycyclic aromatic compound containing a pterin moiety. This compound consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of glucose and piperidine in ethanol under an argon atmosphere. The reaction mixture is then heated with acetic acid, followed by extraction with ethyl acetate and purification using column chromatography and high vacuum distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropteridines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C8H13N5O2/c1-7(2)3-10-4-8(15,13-7)5(14)12-6(9)11-4/h13,15H,3H2,1-2H3,(H3,9,10,11,12,14)

InChI Key

QKOOVICOCLIIKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C2C(N1)(C(=O)NC(=N2)N)O)C

Origin of Product

United States

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